molecular formula C13H15NO B1462957 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one CAS No. 1240529-14-9

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

Cat. No.: B1462957
CAS No.: 1240529-14-9
M. Wt: 201.26 g/mol
InChI Key: DXLWDHDUFRJNJZ-UHFFFAOYSA-N
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Description

“3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one” is a chemical compound with the CAS Number: 1240529-14-9 . It has a molecular weight of 201.27 . The compound is a solid in its physical form . It is a promising building block for medicinal chemistry .


Synthesis Analysis

An efficient two-step multigram synthesis of the previously unknown this compound is described . The compound is shown to be a promising building block for further selective derivatization of the cyclobutane ring providing novel conformationally restricted piperidine derivatives .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H15NO/c15-13-11-6-12 (13)9-14 (8-11)7-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

The compound has been used in the development of a general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation were studied .


Physical and Chemical Properties Analysis

“this compound” is a solid in its physical form . It has a molecular weight of 201.27 . The InChI code for the compound is 1S/C13H15NO/c15-13-11-6-12 (13)9-14 (8-11)7-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 .

Scientific Research Applications

Building Block for Medicinal Chemistry

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one is identified as a promising building block in medicinal chemistry. Its efficient multigram synthesis facilitates the production of novel conformationally restricted piperidine derivatives through selective derivatization of the cyclobutane ring (Denisenko et al., 2010).

Synthesis of Bicyclic β-Lactams

This compound is used in the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams. These are further converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates, offering an alternative approach in drug design (Mollet et al., 2012).

Advanced Building Blocks for Drug Discovery

The compound serves as an intermediate in the photochemical synthesis of substituted 3-azabicyclo[3.2.0]heptanes, a valuable group of building blocks for drug discovery (Denisenko et al., 2017).

Transformation into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates

Its derivatives have been synthesized and transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates, marking a novel approach in the synthesis of important chemical structures (Leemans et al., 2010).

[2+2]-Photocycloaddition for Functional Derivatives

It's used in a one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptanes through [2+2]-photocycloaddition, leading to bi- and tricyclic analogues of significant pharmacophores like piperidine and GABA (Skalenko et al., 2018).

Versatile Intermediate for Nucleoside Analogues

5,6-Epoxy-exo-2-azabicyclo[2.2.1]heptan-3-one, a related compound, has been utilized as a versatile intermediate in the synthesis of various nucleoside analogues, demonstrating the compound's flexibility in medicinal chemistry applications (Dominguez & Cullis, 1999).

Bridged Bicyclic Morpholines in Medicinal Chemistry

Bridged bicyclic morpholines, derived from this compound, are crucial in medicinal chemistry. They exhibit similar lipophilicity to morpholine, making them valuable for drug development (Walker et al., 2012).

Novel Methods for Asymmetric Preparation

Innovative methods for asymmetric preparation of derivatives of this compound have been explored, proving its versatility and potential in creating enantiomerically pure molecules, crucial for pharmaceutical applications (Wolan et al., 2011).

Aromatase Inhibitory Activity

Derivatives of this compound have shown potential in inhibiting human placental aromatase, an enzyme pivotal in the synthesis of estrogens, indicating potential applications in hormone-dependent tumor therapies (Staněk et al., 1991).

Cysteine Proteases Inhibitors

Compounds derived from this compound have been synthesized as inhibitors for cysteine proteases, demonstrating significant activity against specific cathepsins, which are therapeutic targets in various diseases (Zhou et al., 2002).

Future Directions

The compound is shown to be a promising building block for further selective derivatization of the cyclobutane ring providing novel conformationally restricted piperidine derivatives . This suggests potential future directions in the field of medicinal chemistry.

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.1.1]heptan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-13-11-6-12(13)9-14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLWDHDUFRJNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677642
Record name 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24522-49-4, 1240529-14-9
Record name 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one a promising building block for medicinal chemistry?

A1: The research article "this compound: a promising building block for medicinal chemistry" [] highlights the compound's potential for developing novel pharmaceutical agents. The study successfully demonstrates an efficient two-step synthesis of this previously unknown compound. Importantly, the research emphasizes its value as a building block, capable of undergoing selective derivatization at the cyclobutane ring. This characteristic allows for the creation of new, conformationally restricted piperidine derivatives []. These derivatives are particularly interesting for medicinal chemistry as they offer potential for enhanced target specificity and improved pharmacological properties compared to less restricted analogues.

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